molecular formula C15H26FNO3 B12988165 tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12988165
M. Wt: 287.37 g/mol
InChI Key: FLNOVEBDSDUZQX-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a tert-butyl ester group. The spirocyclic framework imparts significant rigidity to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diester.

    Introduction of the fluorine atom: This step may involve the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with a thiol can yield a thioether derivative.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may be explored for its potential pharmacological properties, including its use as a scaffold for drug development.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as:

    tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: This compound lacks the fluorine atom, which may result in different chemical and biological properties.

    tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate: The position of the hydroxymethyl group is different, which can affect the compound’s reactivity and interactions.

    tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate: This compound contains additional functional groups, making it more complex and potentially more versatile in its applications.

The unique combination of the fluorine atom, hydroxymethyl group, and spirocyclic structure makes this compound a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H26FNO3

Molecular Weight

287.37 g/mol

IUPAC Name

tert-butyl 2-fluoro-4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H26FNO3/c1-14(2,3)20-13(19)17-6-4-15(5-7-17)9-12(16)8-11(15)10-18/h11-12,18H,4-10H2,1-3H3

InChI Key

FLNOVEBDSDUZQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2CO)F

Origin of Product

United States

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